Cas no 16618-72-7 (3-Phenyl-1-indanone)
3-Phenyl-1-indanone Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenyl-2,3-dihydro-1H-inden-1-one
- 3-PHENYL-1-INDANONE
- 3-phenyl-2,3-dihydroinden-1-one
- 2,3-Dihydro-3-phenyl-1H-inden-1-one
- Nsc 82364
- Brn 1370263
- AKOS BC-0964
- 3-Phenylindanone
- 3-phenyl-1-indanon
- 3-PHENYLINDAN-1-ONE
- TIMTEC-BB SBB008151
- 1-Indanone, 3-phenyl-
- 2,3-dihydro-3-phenyl-1h-inden-1-on
- 1H-Inden-1-one, 2,3-dihydro-3-phenyl-
- SIUOTMYWHGODQX-UHFFFAOYSA-N
- NSC82364
- PubChem15057
- MLS000691949
- WLN: L56 BVT&J DR
- HMS2629C20
- 3-phenyl-2,3-dihydr
- 16618-72-7
- AMY13690
- NCGC00246563-01
- CS-0315124
- 3-Phenyl-1-indanone, 98%
- MFCD00037722
- A810702
- InChI=1/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H
- FT-0616326
- NS00010746
- SCHEMBL181713
- (+/-)-3-Phenyl-1-indanone
- 3-phenyl-2,3-dihydro-inden-1-one
- SMR000333984
- CHEMBL1571712
- AKOS016038080
- J-010263
- I10111
- NSC-82364
- 9K-043
- DTXSID701314027
- 1H-Inden-1-one,3-dihydro-3-phenyl-
- AKOS004119419
- 1H-Indene-1-one, 2,3-dihydro-3-phenyl-
- 4-07-00-01673 (Beilstein Handbook Reference)
- (A+/-)-3-Phenyl-1-indanone
- DTXCID20894140
- 625-438-5
- (+-)-3-Phenyl-1-indanone
- 1H-Inden-1-one, 2,3-dihydro-3-phenyl-(9CI)
- 3-Phenyl-1-indanone
-
- MDL: MFCD00037722
- Inchi: 1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2
- InChI Key: SIUOTMYWHGODQX-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C2C=CC=CC=2)C1
- BRN: 1370263
Computed Properties
- Exact Mass: 208.08900
- Monoisotopic Mass: 208.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.162
- Melting Point: 75-78 °C (lit.)
- Boiling Point: 148 °C/0.7 mmHg(lit.)
- Flash Point: 142.3±20.1 °C
- Refractive Index: 1.5361 (estimate)
- PSA: 17.07000
- LogP: 3.40490
- Solubility: Not determined
3-Phenyl-1-indanone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S22-S36/37
- RTECS:NK7538200
-
Hazardous Material Identification:
- Safety Term:S22;S36/37
- Risk Phrases:R22
- Storage Condition:Room temperature storage
3-Phenyl-1-indanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Phenyl-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 445924-1G |
3-Phenyl-1-indanone |
16618-72-7 | 98% | 1G |
¥581.37 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841740-1g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 96% | 1g |
647.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN619-250mg |
3-Phenyl-1-indanone |
16618-72-7 | 96% | 250mg |
342CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN619-50mg |
3-Phenyl-1-indanone |
16618-72-7 | 96% | 50mg |
112CNY | 2021-05-08 | |
| Fluorochem | 222416-5g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 95% | 5g |
£80.00 | 2022-03-01 | |
| Fluorochem | 222416-25g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 95% | 25g |
£345.00 | 2022-03-01 | |
| TRC | P399273-50mg |
3-Phenyl-1-indanone |
16618-72-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P399273-100mg |
3-Phenyl-1-indanone |
16618-72-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | P399273-500mg |
3-Phenyl-1-indanone |
16618-72-7 | 500mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58620-250mg |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 250mg |
¥428.0 | 2021-09-04 |
3-Phenyl-1-indanone Suppliers
3-Phenyl-1-indanone Related Literature
-
Songsoon Park,Hyeon-Kyu Lee RSC Adv. 2021 11 23161
-
Fatima Hussein,Corentin Pigot,Francisco Romero Lairado,Marco Minissale,Eric Salomon,Thierry Angot,Frédéric Dumur,Malek Nechab,Didier Gigmes,Sylvain Clair,Luca Giovanelli New J. Chem. 2022 46 22869
-
M. Talavera,J. Bravo,J. Castro,S. García-Fontán,J. M. Hermida-Ramón,S. Bola?o Dalton Trans. 2014 43 17366
-
A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 2017
-
5. 570. Compounds of potential pharmacological interest. Part IV. Aryl and alkyl derivatives of 1-aminoindaneJ. A. Barltrop,R. M. Acheson,P. G. Philpott,K. E. MacPhee,J. S. Hunt J. Chem. Soc. 1956 2928
Additional information on 3-Phenyl-1-indanone
Comprehensive Guide to 3-Phenyl-1-indanone (CAS No. 16618-72-7): Properties, Applications, and Industry Insights
3-Phenyl-1-indanone (CAS No. 16618-72-7) is an organic compound belonging to the indanone family, characterized by a phenyl group attached to the third position of the indanone scaffold. This versatile intermediate has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique structural properties. The compound’s molecular formula, C15H12O, and its ketone functional group make it a valuable building block for synthesizing complex molecules. Researchers often refer to it by alternative names like 1-Indanone, 3-phenyl- or 3-Phenylindan-1-one, highlighting its relevance in chemical databases.
In recent years, the demand for 3-Phenyl-1-indanone has surged, driven by its role in developing pharmaceutical intermediates and organic light-emitting diodes (OLEDs). A trending topic in scientific forums revolves around its potential in green chemistry, where researchers explore solvent-free synthesis methods to reduce environmental impact. Searches for "CAS 16618-72-7 solubility" or "3-Phenyl-1-indanone synthesis protocol" reflect users’ focus on practical applications. Its crystalline structure and moderate melting point (∼90–92°C) further enhance its utility in crystallography studies.
The compound’s mechanism of action often ties to its aromatic ketone properties, enabling participation in Friedel-Crafts acylation and other electrophilic reactions. Industry professionals frequently inquire about "3-Phenyl-1-indanone suppliers" or "CAS 16618-72-7 price trends," underscoring its commercial viability. Notably, its derivatives exhibit fluorescence properties, making them candidates for bioimaging probes—a hotspot in nanotechnology discussions. Regulatory compliance (e.g., REACH, FDA) for its use in cosmetic additives is another searched topic, aligning with consumer safety trends.
From a synthetic perspective, 3-Phenyl-1-indanone serves as a precursor for chiral ligands in asymmetric catalysis, a field gaining traction in drug development. Laboratories often optimize its purification via column chromatography or recrystallization, with users seeking "HPLC analysis for 16618-72-7." Its stability under inert atmospheres and compatibility with Grignard reagents expand its utility in multistep organic syntheses. Environmental scientists also explore its biodegradation pathways, addressing sustainability concerns.
In material science, the compound’s π-conjugated system contributes to advancements in conductive polymers and non-linear optical materials. Patent analyses reveal growing interest in its incorporation into electronic coatings, with queries like "3-Phenylindanone thin-film deposition" trending in academic circles. Future research may focus on scaling production via continuous flow chemistry, a technique praised for efficiency. As industries prioritize high-purity intermediates, CAS 16618-72-7 remains a critical asset in innovation pipelines.
16618-72-7 (3-Phenyl-1-indanone) Related Products
- 60423-59-8(1H-Indene-1,3(2H)-dione, 2-[bis(2,6-dimethylphenyl)methyl]-)
- 52957-74-1(1H-Inden-1-one, 2,3-dihydro-2-methyl-3-phenyl-)
- 105677-62-1(5H-Benzo[c]fluoren-5-one, 6,6a,7,11b-tetrahydro-9-methyl-, trans-)
- 105677-66-5(5H-Benzo[c]fluoren-5-one, 6,6a,7,11b-tetrahydro-3,9-dimethyl-, trans-)
- 60423-38-3(1H-Indene-1,3(2H)-dione, 2-[(3-methylphenyl)phenylmethyl]-)
- 5304-49-4(2-[(2,4-dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione)
- 1821-21-2(1H-Indene-1,3(2H)-dione, 2-(diphenylmethyl)-)
- 60423-43-0(1H-Indene-1,3(2H)-dione, 2-[bis(3,5-dimethylphenyl)methyl]-)
- 60423-45-2(1H-Indene-1,3(2H)-dione, 2-[(2-ethylphenyl)phenylmethyl]-)
- 60423-44-1(1H-Indene-1,3(2H)-dione, 2-[(2-methylphenyl)phenylmethyl]-)